MK-1775

Vue d'ensemble

Description

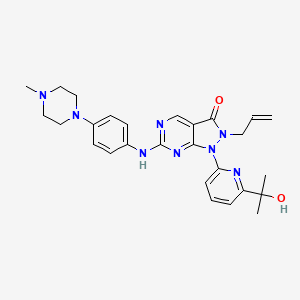

Adavosertib, également connu sous ses codes de développement AZD1775 et MK-1775, est un candidat médicament anticancéreux expérimental. Il s'agit d'un inhibiteur de petite molécule de la tyrosine kinase WEE1, qui joue un rôle crucial dans la régulation du cycle cellulaire et la réparation des dommages à l'ADN. Adavosertib a montré une activité de sensibilisation antinéoplasique potentielle, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'Adavosertib implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau pyrazolo[3,4-d]pyrimidin-3-one, suivie de l'introduction de divers substituants pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle d'Adavosertib suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté. Cela implique l'utilisation de réacteurs à grande échelle, un contrôle précis des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir de l'Adavosertib de haute pureté adapté à l'usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Adavosertib subit diverses réactions chimiques, notamment :

Oxydation : Adavosertib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la structure de base.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, modifiant les propriétés pharmacologiques d'Adavosertib .

4. Applications de la recherche scientifique

Chimie : Adavosertib sert d'outil précieux pour étudier la régulation du cycle cellulaire et les mécanismes de réparation des dommages à l'ADN.

Biologie : Il est utilisé pour étudier le rôle de la kinase WEE1 dans les processus cellulaires et ses implications dans la biologie du cancer.

Médecine : Adavosertib est évalué dans des essais cliniques pour son efficacité dans le traitement de divers cancers, notamment les cancers de l'ovaire, du pancréas et de la tête et du cou. .

5. Mécanisme d'action

Adavosertib exerce ses effets en inhibant sélectivement la tyrosine kinase WEE1. La kinase WEE1 phosphoryle et inactive la kinase 1 dépendante de la cycline (CDK1), empêchant la cellule d'entrer en mitose jusqu'à ce que les dommages à l'ADN soient réparés. En inhibant WEE1, Adavosertib perturbe ce point de contrôle, conduisant à une entrée mitotique prématurée et à la mort cellulaire dans les cellules cancéreuses présentant des mécanismes de réparation de l'ADN défectueux. Ce mécanisme rend Adavosertib particulièrement efficace contre les tumeurs présentant une instabilité génomique élevée .

Composés similaires :

AZD1775 : Un autre nom pour Adavosertib, utilisé de manière interchangeable dans la recherche.

This compound : Un autre code de développement pour Adavosertib.

Autres inhibiteurs de WEE1 : Des composés tels que PD0166285 et this compound (un autre code pour Adavosertib) ciblent également la kinase WEE1, mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques.

Unicité : Adavosertib se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de WEE1. Sa capacité à sensibiliser les cellules cancéreuses aux agents endommageant l'ADN et son efficacité dans les thérapies combinées en font un candidat unique et prometteur dans le domaine de la thérapie anticancéreuse ciblée .

Applications De Recherche Scientifique

Chemistry: Adavosertib serves as a valuable tool for studying cell cycle regulation and DNA damage repair mechanisms.

Biology: It is used to investigate the role of WEE1 kinase in cellular processes and its implications in cancer biology.

Medicine: Adavosertib is being evaluated in clinical trials for its efficacy in treating various cancers, including ovarian, pancreatic, and head and neck cancers. .

Mécanisme D'action

Adavosertib exerts its effects by selectively inhibiting the WEE1 tyrosine kinase. WEE1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the cell from entering mitosis until DNA damage is repaired. By inhibiting WEE1, Adavosertib disrupts this checkpoint, leading to premature mitotic entry and cell death in cancer cells with defective DNA repair mechanisms. This mechanism makes Adavosertib particularly effective against tumors with high genomic instability .

Comparaison Avec Des Composés Similaires

AZD1775: Another name for Adavosertib, used interchangeably in research.

MK-1775: Another development code for Adavosertib.

Other WEE1 Inhibitors: Compounds such as PD0166285 and this compound (another code for Adavosertib) also target WEE1 kinase but may differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness: Adavosertib stands out due to its high selectivity and potency as a WEE1 inhibitor. Its ability to sensitize cancer cells to DNA-damaging agents and its effectiveness in combination therapies make it a unique and promising candidate in the field of targeted cancer therapy .

Activité Biologique

MK-1775, a selective inhibitor of the Wee1 kinase, has garnered attention in cancer research due to its potential to enhance the efficacy of various chemotherapeutic agents and its ability to induce apoptosis in tumor cells. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy across different cancer types, and relevant case studies.

This compound functions by inhibiting the Wee1 kinase, a critical regulator of the cell cycle that phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr15. This phosphorylation is essential for the G2/M checkpoint, preventing premature entry into mitosis when DNA damage is present. By inhibiting Wee1, this compound promotes unscheduled mitotic entry, leading to increased DNA damage and apoptosis in cancer cells.

Efficacy in Different Cancer Types

Numerous studies have demonstrated the effectiveness of this compound across various cancer models:

- Acute Lymphoblastic Leukemia (ALL) : In vitro studies showed that this compound reduced cell viability in human ALL cell lines (Nalm-6, Molt-4, Jurkat) in a concentration- and time-dependent manner with IC50 values ranging from 45.9 to 347.4 nmol/L at 48 hours .

- Non-Small Cell Lung Cancer (NSCLC) : this compound exhibited significant cytotoxic effects as a single agent in NSCLC models and enhanced the effects of chemotherapy agents like cisplatin .

- Ovarian Cancer : While this compound alone had limited efficacy in certain ovarian cancer models (e.g., OVCAR-5), it showed promise when combined with other agents .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Cell Cycle Arrest : this compound treatment led to a notable arrest of cells at the G2/M phase, particularly in Jurkat cells treated with higher concentrations (300 nM). This was evidenced by flow cytometry analysis .

- DNA Damage Induction : The treatment resulted in increased levels of γ-H2AX and PARP cleavage, indicating DNA strand breaks and subsequent apoptosis .

- Combination Therapy : In several studies, this compound was shown to enhance the effectiveness of chemotherapeutic agents such as gemcitabine and doxorubicin by abrogating the DNA damage checkpoint, allowing for greater cytotoxicity against tumor cells .

- Resistance Mechanisms : Research indicates that the efficacy of this compound can be influenced by p53 status; however, it has been noted that its cytotoxic effects are largely independent of p53 mutations .

Propriétés

IUPAC Name |

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWJAKQVGHWELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241868 | |

| Record name | Adavosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955365-80-7 | |

| Record name | MK 1775 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 1775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1775 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adavosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAVOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.